6-Aminocinnolin-4-ol: Scaffold Analysis and Synthetic Utility
6-Aminocinnolin-4-ol: Scaffold Analysis and Synthetic Utility
Topic: 6-Aminocinnolin-4-ol: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
6-Aminocinnolin-4-ol (CAS: Analogous to 6-amino-4(1H)-cinnolinone) represents a critical bicyclic heteroaromatic scaffold in medicinal chemistry. Structurally characterized by a 1,2-diazanaphthalene core, it serves as a bioisostere to the widely utilized 6-aminoquinoline and 6-aminoquinazoline pharmacophores.
Its value lies in its dual-functional nature: the C4-hydroxyl group (tautomeric with the C4-ketone) allows for activation via halogenation (SNAr precursors), while the C6-amino group provides a versatile handle for library diversification via acylation, sulfonylation, or Buchwald-Hartwig couplings. This guide details the structural dynamics, robust synthetic pathways, and strategic functionalization of this core.[1]
Chemical Identity and Tautomeric Dynamics[2]
The Tautomerism Paradox
While formally named "cinnolin-4-ol," this molecule exhibits significant prototropic tautomerism. In the solid state and in polar solvents (e.g., DMSO, MeOH), the equilibrium heavily favors the cinnolin-4(1H)-one (oxo) form over the hydroxy form. This distinction is non-trivial; it dictates the nucleophilicity of the nitrogen atoms and the choice of reagents for downstream functionalization.
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Dominant Form: 6-Amino-cinnolin-4(1H)-one (NH-lactam)
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Minor Form: 6-Amino-cinnolin-4-ol (OH-lactim)
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Implication: Alkylation under basic conditions often results in N1-alkylation (lactam) rather than O-alkylation, unless specific "hard" electrophiles or silver salts are employed.
Figure 1: Tautomeric equilibrium favoring the 4(1H)-one species in polar environments.
Physicochemical Profile
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₈H₇N₃O | |
| Molecular Weight | 161.16 g/mol | Fragment-like space |
| Solubility | Low in CH₂Cl₂, High in DMSO/DMF | Typical for high-melting lactams |
| pKa (Acidic) | ~9.0 - 9.5 (NH lactam) | Deprotonation requires alkoxides/hydrides |
| pKa (Basic) | ~3.5 - 4.0 (N2/Amino) | Protonation occurs at N2 or exocyclic NH₂ |
| UV/Vis | Strong absorption ~320-350 nm | Often fluorescent (blue/green region) |
Robust Synthetic Protocol
Direct synthesis of the 6-amino derivative via Richter cyclization is often low-yielding due to the interference of the free amine with diazonium intermediates. The industry-standard approach involves the construction of the 6-nitro precursor followed by controlled reduction.
Pathway: The Nitro-Reduction Route
This route avoids side reactions and delivers high-purity material.
Step 1: Cyclization to 6-Nitro-4(1H)-cinnolinone
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Precursor: 2-Amino-5-nitroacetophenone.
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Reagents: Sodium Nitrite (NaNO₂), HCl (conc.), followed by thermal cyclization.
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Mechanism: Diazotization of the aniline creates a diazonium salt which undergoes intramolecular electrophilic attack on the activated acetyl enol/enamine carbon (Borsche-Koelsch or Richter-type cyclization).
Step 2: Reduction to 6-Aminocinnolin-4-ol
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Reagents: Iron powder/NH₄Cl (Bechamp) or SnCl₂/HCl. Catalytic hydrogenation (H₂/Pd-C) is effective but requires care to avoid reducing the heterocyclic ring.
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Purification: The product is amphoteric; isolation is best achieved by neutralizing to the isoelectric point (pH ~6-7) to precipitate the solid.
Figure 2: Step-wise synthesis via the nitro-precursor to avoid diazonium interference.
Detailed Experimental Procedure (Step 2)
Note: This protocol is adapted from standard reduction procedures for nitro-cinnolines.
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Setup: Charge a 3-neck flask with 6-nitro-cinnolin-4(1H)-one (1.0 eq) and Ethanol/Water (3:1 ratio).
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Activation: Add Ammonium Chloride (5.0 eq) and heat to 60°C.
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Reduction: Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 30 minutes. (Caution: Exothermic).
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Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
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Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate. Adjust pH to ~7 with saturated NaHCO₃. Cool to 4°C. Collect the precipitate by filtration.
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Validation: 1H NMR (DMSO-d₆) should show the disappearance of low-field nitro-adjacent protons and appearance of a broad NH₂ signal (approx. 5.5–6.5 ppm).
Strategic Functionalization
The 6-aminocinnolin-4-ol scaffold offers two orthogonal vectors for drug design.
Vector A: The C4-Position (The "Warhead" Vector)
To install amines or ethers at C4, the tautomeric ketone must first be activated.
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Chlorination: Treatment with POCl₃ (neat or with PCl₅) converts the 4-ol to 4-chloro-6-aminocinnoline .
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Note on Protection: The 6-amino group may require transient protection (e.g., Acetyl) during POCl₃ treatment to prevent polymerization or tar formation.
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SNAr Displacement: The resulting 4-chloro species is highly reactive toward nucleophilic aromatic substitution with anilines or aliphatic amines, yielding kinase-inhibitor-like scaffolds.
Vector B: The C6-Position (The "Tail" Vector)
The 6-amino group behaves as a typical electron-deficient aniline.
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Acylation/Sulfonylation: Standard coupling with acid chlorides or sulfonyl chlorides.
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Sandmeyer Reaction: Conversion to 6-halo derivatives (I, Br) for Suzuki/Sonogashira coupling.
Figure 3: Orthogonal functionalization strategy for library generation.
Medicinal Chemistry Applications
Kinase Inhibition
The cinnoline core is a bioisostere of the quinoline and quinazoline scaffolds found in EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib). The N1-N2 bond in cinnoline imparts a higher dipole moment and different hydrogen-bonding geometry compared to quinoline, potentially improving solubility or altering metabolic stability.
Antibacterial Agents
Substituted 4-cinnolinones (tautomers of 4-ols) mimic the quinolone antibiotics (e.g., Ciprofloxacin). The 6-amino group allows for the attachment of solubilizing side chains or lipophilic moieties to penetrate bacterial cell walls.
References
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Holzer, W., et al. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles. Link
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Ames, D. E., et al. (1965).[2] Cinnolines.[2][3][4][5] Part VI. Tautomerism and alkylation of 4-hydroxycinnoline. Journal of the Chemical Society.[2] Link
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Saxena, A., et al. (2025).[4][5] A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Link
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PubChem Compound Summary. 6-aminoquinolin-4-ol (Bioisostere Analog Data). Link
